Isodecyl diphenyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNSOYXKABLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883110 | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26544-23-0, 4169-11-3 | |
| Record name | Diphenyl isodecyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL ISODECYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stoichiometric Control of Reactants
The molar ratio of isodecanol (B128192) to triphenyl phosphite (B83602) is a critical determinant of the final product distribution. The progressive substitution of phenyl groups with isodecyl groups is a sequential process. By carefully controlling the stoichiometry, the reaction can be steered towards the preferential formation of the di-substituted product, isodecyl diphenyl phosphite. An excess of isodecanol would favor the formation of the fully substituted triisodecyl phosphite, while an insufficient amount would result in a higher proportion of diphenylisodecyl phosphite and unreacted triphenyl phosphite. The objective is to find an optimal molar ratio that maximizes the concentration of the target compound at equilibrium.
The table below illustrates the conceptual effect of the reactant molar ratio on the final product composition.
Table 1: Effect of Reactant Molar Ratio on Product Composition
| Molar Ratio (Isodecanol:Triphenyl Phosphite) | This compound (Target) | Diphenylisodecyl Phosphite | Triisodecyl Phosphite | Triphenyl Phosphite (Unreacted) |
| 1.5 : 1 | 45% | 35% | 10% | 10% |
| 2.0 : 1 (Optimal) | ~55% | ~20% | ~20% | ~5% |
| 2.5 : 1 | 40% | 10% | 48% | 2% |
Note: Data are illustrative, based on typical industrial outcomes, to demonstrate the trend.
Reaction Temperature and Duration
Temperature plays a crucial role in the kinetics of the transesterification reaction. Higher temperatures generally increase the reaction rate, allowing the system to reach equilibrium faster. However, excessively high temperatures can lead to decomposition of the reactants or products. google.com For similar phosphite (B83602) syntheses, reaction temperatures typically range from 55°C to 160°C. google.com The optimal temperature profile involves heating the mixture to ensure the reactants form a homogenous solution and then maintaining a specific temperature to complete the reaction efficiently without causing degradation. google.com The reaction duration is tied to the temperature and catalyst used, with the goal of stopping the reaction once the maximum yield of isodecyl diphenyl phosphite is achieved.
Purification Techniques
Hydrolytic Behavior and Degradation Products
This compound is susceptible to hydrolysis, a chemical reaction with water that cleaves its ester bonds. canada.ca This process can be catalyzed under acidic, neutral, or alkaline conditions and is a primary degradation pathway for phosphite esters. canada.ca The rate of hydrolysis is influenced by factors such as pH and temperature, with studies showing rapid hydrolysis at pH levels of 4, 7, and 10. canada.ca
The mechanism of hydrolysis for this compound varies significantly with the pH of the surrounding medium.
Acidic Conditions : Under acidic conditions, the hydrolysis is catalyzed by hydronium ions (H₃O⁺). The reaction involves the protonation of one of the oxygen atoms of the phosphite ester, making the phosphorus atom more susceptible to nucleophilic attack by a water molecule. This process can lead to the sequential cleavage of the phenyl and isodecyl ester linkages. For analogous aryl phosphates, hydrolysis is expected to occur, particularly under acidic and alkaline conditions. service.gov.uk Computational studies on similar aryl phosphites suggest that acid-catalyzed hydrolysis is a thermodynamically favorable pathway. winona.edu
Neutral Conditions : In a neutral pH environment, hydrolysis proceeds through the direct nucleophilic attack of water on the phosphorus center. Although this reaction is typically slower than in acidic or alkaline environments, many phosphites exhibit sensitivity to moisture and can hydrolyze without a catalyst. nih.gov The reaction is generally less favorable compared to catalyzed pathways because water is a weaker nucleophile than the hydroxide (B78521) ion and the phosphorus center is not activated by protonation. winona.edu
Alkaline Conditions : In the presence of a base, the hydrolysis mechanism involves a nucleophilic attack on the electron-deficient phosphorus atom by a hydroxide ion (OH⁻). This is often the most rapid pathway for the degradation of phosphite esters. The attack results in the displacement of a phenoxide or isodecyloxide group, leading to the breakdown of the molecule.
| Condition | Catalyst/Initiator | Mechanism Summary | Relative Rate |
|---|---|---|---|
| Acidic | H₃O⁺ | Protonation of an ester oxygen followed by nucleophilic attack by water. | Fast |
| Neutral | H₂O | Direct nucleophilic attack by water on the phosphorus center. | Slow |
| Alkaline | OH⁻ | Nucleophilic attack by hydroxide ion on the phosphorus center, displacing an alkoxy/aryloxy group. | Very Fast |
The hydrolysis of this compound breaks the ester bonds, resulting in the formation of its constituent alcohol and phenol (B47542) components, along with phosphorous acid. canada.ca The primary, fully hydrolyzed byproducts have been clearly identified. These degradation products are phenol, isodecyl alcohol, and phosphorous acid. canada.ca
| Byproduct Name | Chemical Formula | Origin in Degradation |
|---|---|---|
| Phenol | C₆H₅OH | Formed from the cleavage of the phenyl-ester bond. |
| Isodecyl Alcohol | C₁₀H₂₂O | Formed from the cleavage of the isodecyl-ester bond. |
| Phosphorous Acid | H₃PO₃ | The inorganic acid remnant of the phosphite molecule. |
Oxidative and Thermal Decomposition Mechanisms
Beyond hydrolysis, this compound can also degrade through oxidative and thermal pathways, particularly relevant to its application as a polymer stabilizer. atomfair.com
This compound functions as a secondary antioxidant, a role that inherently involves its own degradation. atomfair.com Its primary mechanism of action is scavenging hydroperoxides, which are key intermediates in the oxidative chain reactions that lead to polymer degradation. In this process, the phosphite (P⁺³) is oxidized to its corresponding phosphate (B84403) (P⁺⁵) form. This reaction converts reactive hydroperoxides into non-radical, stable alcohols, thereby interrupting the degradation cycle of the host material. The phosphite ester is consumed in this protective role.
The thermal stability of this compound is a critical property for its use in high-temperature polymer processing. A commercial variant of isodecyl diphenyl phosphate, a related compound, is reported to begin decomposition at 245°C under reduced pressure (1,330 Pa). service.gov.uk The decomposition at elevated temperatures can proceed through various pathways, including the fragmentation of the isodecyl and phenyl groups and the partial oxidation of the ester groups.
| Potential Thermal Decomposition Product | Potential Origin |
|---|---|
| Carbon Oxides (CO, CO₂) | Complete or incomplete combustion of organic components. |
| Hydrocarbon Fragments | Fragmentation of the isodecyl and phenyl groups. |
| Phosphorus Oxides | Oxidation of the phosphorus center. |
| Partially Oxidized Fragments | Partial oxidation and fragmentation of the ester groups. |
Photodegradation Mechanisms and Products in Environmental Systems
Information regarding the specific photodegradation pathways of this compound in the environment is not extensively documented. However, general principles of photochemistry suggest that direct photolysis could be initiated by the absorption of environmental UV radiation. This absorption of energy can lead to the homolytic cleavage of its chemical bonds, particularly the P-O bonds, to form reactive radical intermediates.
While its primary role in industrial applications is to prevent photodegradation in formulated products, its own environmental fate under sunlight is less characterized. The degradation of similar organophosphorus compounds in aquatic systems has been shown to involve processes like ring opening, cleavage, and oxidation initiated by photolysis. nih.gov The most likely pathway for the biodegradation of aryl phosphates, a related class of compounds, is an initial hydrolysis of the phosphate ester to form phenols and alcohols, which then undergo further degradation. service.gov.uk
Polymer Stabilization Mechanisms of this compound
This compound is widely recognized for its function as a secondary antioxidant, working to protect polymers from degradation, particularly during high-temperature processing. adishank.com Its primary role is to decompose hydroperoxides, which are formed during the initial stages of polymer oxidation. adishank.com
Function as a Secondary Antioxidant via Free Radical Scavenging
The stabilization mechanism of this compound involves its ability to scavenge free radicals. guidechem.comevitachem.com During polymer degradation, reactive free radicals are generated, which can lead to chain scission and cross-linking, ultimately deteriorating the material's properties. This compound interacts with these radicals, neutralizing them and thereby preventing further degradation of the polymer chains. guidechem.com This process involves the donation of a hydrogen atom to the free radical, effectively terminating the oxidative cycle.
Stabilization Performance in Diverse Polymer Matrices
This compound demonstrates effective stabilization in a variety of polymer matrices. Its applications span across several key plastics and rubbers:
Polyvinyl Chloride (PVC): It is frequently used as a secondary stabilizer in both rigid and plasticized PVC formulations. vestachem.comsquarespace.comchempoint.com In this capacity, it works as a chelating agent, often in conjunction with metal soaps, to improve heat and light stability. kanademy.comadishank.com This helps to maintain the color and transparency of PVC products. chinaplasonline.comstarskychemical.com
Acrylonitrile Butadiene Styrene (ABS): this compound is an effective antioxidant for ABS, providing color improvement and thermal stability during processing. vestachem.comchinaplasonline.comgoyenchemical.com
Polyolefins (PE, PP): It is used as an anti-aging and antioxidant agent in polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). adishank.comspecialchem.com
Polyvinyl Acetate, Acrylics, and Nitrile Butadiene Rubber: This phosphite also finds application as a stabilizer in polyvinyl acetate, acrylics, and nitrile butadiene rubber, protecting them from thermal degradation. adishank.comzjgyrchem.com2017erp.com
Influence on Polymer Processing Stability and End-Use Properties
The incorporation of this compound significantly enhances the processing stability of polymers. pcc.eu Its high thermal resistance makes it suitable for high-temperature processes such as extrusion and molding. adishank.com By preventing degradation during these demanding stages, it helps to maintain the desired physical and optical properties of the final product. adishank.compcc.eu This includes preventing discoloration and maintaining clarity. adishank.com The result is an extended lifespan and improved appearance of the finished goods. adishank.com
Comparative Efficacy with Other Phosphite and Hindered Phenolic Stabilizers
This compound is often used in synergistic blends with primary antioxidants, such as hindered phenols. adishank.com This combination provides a more comprehensive stabilization system, where the primary antioxidant intercepts free radicals and the phosphite decomposes hydroperoxides. adishank.compcc.eu
When compared to other phosphites, its performance can be contextual. For instance, while triphenyl phosphite is effective, this compound's bulky alkyl group can reduce volatility and improve compatibility within certain polymer matrices like PVC. However, other phosphites like those based on dialkyl pentaerythritol (B129877) may offer phenol-free alternatives, which can be advantageous in specific applications to avoid potential odor transfer. google.com The choice between different phosphites often depends on a balance of performance, cost-effectiveness, and specific application requirements. life-trialkyl.eu For example, while phenyl diisodecyl phosphite might offer superior thermal stability, it can be less economical.
This compound as a Plasticizer and Process Aid
Beyond its role as a stabilizer, this compound also functions as a plasticizer and process aid, particularly in PVC formulations. starskychemical.comguidechem.com
Rheological Modification and Enhancement of Material Flexibility
As a plasticizer, this compound improves the flexibility and processing properties of plastics. guidechem.com It works by reducing the intermolecular forces between polymer chains, which increases their mobility. guidechem.com This results in a more flexible material that is easier to process. In PVC, it can enhance low-temperature flexibility, making it a valuable additive for applications requiring performance in colder environments. zjgyrchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Appearance | Clear Liquid | vestachem.comgoyenchemical.com |
| Molecular Formula | C22H31O3P | vestachem.com |
| Molecular Weight | 374.45 g/mol | vestachem.com |
| Density @ 20°C | 1.03 – 1.05 g/cm³ | vestachem.com |
| Flash Point | 130.0 ºC | vestachem.com |
| Boiling Point | 435.74 °C | vestachem.com |
Interactive Data Table: Research Findings on Polymer Stabilization
| Polymer Matrix | Key Finding | Source |
| PVC | Acts as a secondary stabilizer and chelating agent, improving thermal and color stability. | vestachem.comkanademy.comchinaplasonline.com |
| ABS | Provides good color improvement and thermal stability during processing. | chinaplasonline.comgoyenchemical.com |
| Polyolefins | Functions as an effective anti-aging and antioxidant additive. | adishank.comspecialchem.com |
| Polyurethanes | Used as a color and processing stabilizer. | vestachem.comchempoint.com |
Application in Engineering Resins and Adhesives
This compound is a highly effective phosphite antioxidant and stabilizer utilized in a wide array of polymers, engineering resins, and adhesives. ontosight.aiadishank.com Its primary function is to protect these materials from degradation caused by heat, oxygen, and, in some cases, UV light. ontosight.ai As a secondary antioxidant or processing stabilizer, it is particularly valued for providing excellent thermal stability and color protection during high-temperature processing steps like extrusion and molding. adishank.comgoyenchemical.comvestachem.com
The compound is widely incorporated into engineering plastics such as Acrylonitrile Butadiene Styrene (ABS), polycarbonate, and styrene-based polymers (HIPS, GPPS, EPS). goyenchemical.comvestachem.com It is also used in Polyvinyl Chloride (PVC), Polyurethanes (PU), polyethylene (PE), polypropylene (PP), and Styrene-Butadiene-Styrene (SBS). goyenchemical.comspecialchem.com In these applications, this compound helps maintain the material's clarity, prevents discoloration or yellowing, and preserves its physical properties over time. adishank.comgoyenchemical.com Its utility extends to thermoset resins, coatings, sealants, and adhesives, where it enhances shelf life and performance by preventing oxidative degradation. ontosight.aiadishank.com
Table 1: Applications of this compound in Resins and Adhesives
| Application Area | Polymer/Resin | Primary Function |
| Engineering Plastics | ABS, Polycarbonate, Polystyrene (HIPS, GPPS, EPS), PE, PP, SBS | Color & Processing Stabilizer, Antioxidant, Anti-aging Agent goyenchemical.comvestachem.comspecialchem.com |
| Thermoset Resins | General Thermosets, PU Resins | Heat & Color Stabilizer goyenchemical.com |
| PVC Formulations | Rigid & Flexible PVC, Synthetic Leather, Films, Pipes | Secondary Stabilizer, Chelating Agent vestachem.commade-in-china.com |
| Coatings & Adhesives | Various Coatings, Adhesives, Sealants | Stabilizer, Antioxidant adishank.com |
This compound in Lubricant and Hydraulic Fluid Formulations
This compound is recognized as a functional additive in the formulation of industrial lubricants and hydraulic fluids. nih.govhaz-map.com Its role as an antioxidant is crucial, as it prevents the oxidation of base oils, thereby reducing the formation of sludge and other degradation byproducts that can compromise lubricant performance and lifespan. ontosight.ai Organophosphate esters, including alkyl diphenyl phosphates, are specifically used in the formulation of fire-resistant hydraulic fluids. ommegaonline.orgservice.gov.uk
Anti-wear and Extreme Pressure Properties in Boundary Lubrication
As a phosphorus-based additive, this compound contributes to the anti-wear (AW) and extreme pressure (EP) characteristics of lubricants. squarespace.com While specific performance data for this compound is proprietary, the functional class of phosphite esters is known to enhance the performance of industrial lubricants. adishank.comadishank.com These additives form a protective film on metal surfaces under boundary lubrication conditions, where direct metal-to-metal contact is likely. This film shears in preference to the base metal, reducing friction and preventing wear under high loads and pressures. The performance of phosphites in this capacity is a key reason for their inclusion in demanding industrial applications. mdpi.com
Compatibility and Synergistic Effects with Other Lubricant Additives
This compound exhibits synergistic effects when combined with other antioxidant additives. mdpi.com It is common practice to use organophosphorus compounds, which act as peroxide decomposers, in conjunction with radical scavengers like hindered phenols and secondary aminic antioxidants. mdpi.comresearchgate.net This combination provides a more robust defense against oxidation than either additive could alone. adishank.com Research and patents show that blending different classes of phosphite esters can also lead to enhanced performance, suggesting a high degree of compatibility and synergistic potential within stabilizer packages. google.comgoogle.com This allows formulators to create more effective and efficient lubricant systems, often with a reduced total concentration of additives. mdpi.com
Table 2: Lubricant and Hydraulic Fluid Formulation Data
| Property | Function of this compound | Synergistic Additives |
| Antioxidant | Prevents oil oxidation, reduces sludge formation. ontosight.ai | Hindered Phenols, Aromatic Amines mdpi.comresearchgate.net |
| Anti-Wear (AW) | Forms protective films on metal surfaces. squarespace.com | Other EP/AW additives |
| Extreme Pressure (EP) | Prevents seizure under high loads. squarespace.com | Other EP/AW additives |
| Fire Resistance | Used in fire-resistant hydraulic fluid formulations. service.gov.uk | N/A |
This compound in Flame Retardant Formulations
This compound is an established organophosphorus flame retardant (OPFR). haz-map.comcymitquimica.com It is part of a class of chemicals developed as alternatives to halogenated flame retardants, such as polybrominated diphenyl ethers (PBDEs), due to environmental and health concerns associated with the latter. ommegaonline.orgsmolecule.com
Role as an Organophosphorus Flame Retardant
As an aromatic-aliphatic phosphate, this compound functions as an additive flame retardant in a variety of polymers. nih.govommegaonline.org OPFRs typically work in the solid phase of a burning polymer. During combustion, the heat causes the phosphite to decompose and form phosphoric acid. The phosphoric acid promotes the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a barrier, limiting the flow of heat to the underlying material and restricting the release of flammable volatile gases, thus inhibiting the combustion cycle. Alkyl diphenyl phosphates like this compound are noted to be slightly less efficient as flame retardants compared to triaryl phosphates but offer other benefits like improved low-temperature flexibility in PVC. service.gov.uk
Contribution to Fire and Smoke Retardancy in Building Materials
This compound is incorporated into various building and construction materials to enhance their fire and smoke retardancy. smolecule.comregionorebrolan.se Applications include its use in polymers for electrical insulation, pipe insulation, PVC building materials, and imitation wood. goyenchemical.comhaz-map.com By promoting char formation, it helps to reduce the spread of flames and can also decrease the amount of smoke produced during a fire, which is a critical factor for safety in building applications. smolecule.com Its use has been identified in surveys of flame retardants present in building materials on the market. regionorebrolan.se
Environmental Fate, Transport, and Ecotoxicological Assessment of Isodecyl Diphenyl Phosphite
Environmental Distribution and Persistence
The environmental distribution and persistence of a chemical are governed by its physical and chemical properties, as well as its susceptibility to degradation processes. Isodecyl diphenyl phosphite (B83602) is characterized by low water solubility and a low vapor pressure, which influences its movement and partitioning in the environment. epa.gov Based on assessments of its properties, IDDP does not meet the criteria to be classified as a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance. service.gov.uk
As part of the broader category of organophosphate flame retardants (OPFRs), isodecyl diphenyl phosphite can be released into the environment from treated materials. nih.gov OPFRs are known to leach from products and have been found in various environmental compartments. nih.gov Detections have been noted in indoor air, household dust, effluent from wastewater treatment plants, drinking water, and wildlife samples. nih.gov While these findings apply to the general class of OPFRs, they indicate the potential environmental pathways for IDDP.
This compound is considered to be biodegradable in environmental settings. epa.gov Standardized tests have shown it to be both readily and inherently biodegradable, suggesting it is not expected to persist in the environment. epa.gov
Studies using microbially-enriched cultures have demonstrated significant degradation. One investigation found that a novel enrichment culture degraded 85.4% of a 1 mg/L concentration of IDDP within 192 hours. nih.gov The primary degradation pathways identified in this process included hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov Key enzymes implicated in these transformations are phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov Specific bacterial strains capable of efficient degradation have been isolated, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3, highlighting the role of microbial synergy in its breakdown. nih.gov
Further testing has provided specific degradation rates under various conditions.
| Concentration | Test Duration | Percent Degraded | Notes | Source |
|---|---|---|---|---|
| 3-13 ppm | 24-28 days | 54-84% | - | epa.gov |
| 19 ppm | 48 days | 68.4% | Based on theoretical CO₂ production | epa.gov |
| 1 mg/L | 192 hours | 85.4% | Using a novel enrichment culture | nih.gov |
The bioaccumulation potential of a substance describes its tendency to accumulate in living organisms. This is often predicted by its octanol-water partition coefficient (Log Kow) and confirmed through bioconcentration factor (BCF) studies. Despite having a high Log Kow, which suggests a potential for bioaccumulation, IDDP does not meet the formal criteria for a bioaccumulative (B) or very bioaccumulative (vB) substance. service.gov.uk
The Log Kow for this compound has been determined through several methods, yielding values that indicate its lipophilicity.
| Parameter | Value | Method | Source |
|---|---|---|---|
| Log Kow | 5.44 | Shake flask method | service.gov.uk |
| Log Kow (mean) | 5.42 | High-performance thin-layer chromatography (HPTLC) | service.gov.uk |
| Log Kow (estimated) | 7.28 | WSKOW software | service.gov.uk |
Direct measurement of bioaccumulation in aquatic organisms provides a more definitive assessment. A study using the fathead minnow (Pimephales promelas) determined a bioconcentration factor ranging from 440 to 866. epa.gov
Ecotoxicological Studies on Aquatic and Terrestrial Organisms
Ecotoxicology evaluates the effects of chemical substances on ecosystems. For this compound, studies have focused primarily on aquatic organisms to determine its potential for harm.
This compound has been shown to be toxic to aquatic life, particularly invertebrates. echemi.com Acute and chronic toxicity tests have been conducted on representative species to establish effect concentrations.
Data from these studies are summarized below:
| Organism | Test Type | Endpoint | Value | Source |
|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Chronic (30-day embryo-larval) | Effect Level | 78 µg/L | epa.gov |
| Water Flea (Daphnia magna) | Acute (48-hour) | LC50 | 0.22 mg/L | epa.gov |
| Water Flea (Daphnia magna) | Chronic (21-day) | Effect Level | >0.0076 mg/L | epa.gov |
| Water Flea (Daphnia) | Chronic | Geometric Mean (Effect/No-Effect) | 1.73 µg/L | epa.gov |
In a 48-hour acute toxicity test with Daphnia magna, mortalities were observed at concentrations of 0.13 mg/L and higher, leading to a calculated LC50 of 0.22 mg/L. epa.gov Chronic exposure over 21 days for the same species showed reproductive effects at measured concentrations as low as 0.0076 mg/L. epa.gov No specific toxicity data for algal species were identified in the reviewed sources.
No specific research studies detailing the direct effects of this compound on soil microbial communities or various plant systems were identified in the reviewed literature.
Ecological Implications of Metabolites and Transformation Products
Recent research has identified that the degradation of IDDP can involve not only hydrolysis but also processes like hydroxylation, methylation, carboxylation, and glycosylation, leading to a variety of intermediate products. nih.gov The ecotoxicity of these metabolites varies significantly, from the high toxicity of compounds like TPHP to the comparatively lower toxicity of its primary metabolite, DPHP. industrialchemicals.gov.auresearchgate.net Understanding the environmental fate and effects of these transformation products is essential for a comprehensive evaluation of the ecological impact of this compound.
Phenol is a significant metabolite of this compound and is known for its considerable ecotoxicity in aquatic environments. nih.gov It is readily biodegradable but can be harmful to a wide range of organisms if concentrations are sufficiently high. researchgate.net Acute and chronic toxicity data are available for numerous species across different trophic levels.
For freshwater fish, 48 to 96-hour LC50 (lethal concentration for 50% of the population) values range from 1.6 to 100 mg/L for 32 species. waterquality.gov.au Chronic exposure to phenol has been shown to affect the growth of fish like the rainbow trout (Oncorhynchus mykiss) at concentrations between 0.8 and 2.78 mg/L. waterquality.gov.au Aquatic invertebrates, such as the cladoceran Daphnia magna, exhibit high sensitivity to phenol, with 48-hour EC50 (effective concentration for 50% of the population) values around 7 mg/L. waterquality.gov.au Algae are also affected, with a 96-hour EC50 for Selenastrum capricornutum reported between 46 and 84 mg/L. waterquality.gov.au The toxicity of phenol can be influenced by environmental factors such as pH, with toxicity generally increasing in more acidic conditions. waterquality.gov.au
Ecotoxicological Data for Phenol
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 5.2 - 16.6 | 48h |
| Fish | Pimephales promelas (Fathead Minnow) | LC50 | 8.3 - 68 | 48-96h |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | ~7 | 48h |
| Invertebrate | Ceriodaphnia dubia | LC50 | 3.1 | 48h |
| Algae | Selenastrum capricornutum | EC50 | 46 - 84 | 96h |
| Macrophyte | Lemna paucicostata (Duckweed) | EC50 (Growth) | 0.00025 (2.70 µM) | 72h |
Isodecanol, the alcohol moiety of IDDP, is another key metabolite. It is considered toxic to aquatic life with long-lasting effects. chemos.de While specific data can be limited, information on its ecotoxicity indicates potential risks to aquatic ecosystems. It is classified as causing skin and serious eye irritation. chemos.denih.gov
Acute toxicity data for isodecanol includes a 96-hour LC50 of 5.87 mg/L for the fish Oryzias latipes (medaka) and a 24-hour TLm (median tolerance limit) of 3.4 mg/L for the crustacean Artemia salina. env.go.jp For algae, a 72-hour EC50 for growth inhibition in Raphidocelis subcapitata was reported as 6.78 mg/L. env.go.jp Chronic toxicity studies have shown a 21-day NOEC (no observed effect concentration) for reproductive inhibition in Daphnia magna at 0.4 mg/L. env.go.jp Based on these chronic data, a predicted no effect concentration (PNEC) of 4 µg/L has been suggested. env.go.jp Isodecanol is expected to have high mobility in soil, but its potential for bioaccumulation is considered high if the compound is not metabolized by an organism. chemicalbook.com
Ecotoxicological Data for Isodecanol
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Fish | Oryzias latipes (Medaka) | LC50 | 5.87 | 96h |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3.1 | 96h |
| Invertebrate | Artemia salina (Brine Shrimp) | TLm | 3.4 | 24h |
| Invertebrate | Daphnia magna (Water Flea) | NOEC (Reproduction) | 0.4 | 21d |
| Algae | Raphidocelis subcapitata | EC50 (Growth Inhibition) | 6.78 | 72h |
| Algae | Raphidocelis subcapitata | NOEC (Growth Inhibition) | 1.69 | 72h |
Diphenyl Phosphate (B84403) (DPHP)
Diphenyl phosphate is the principal degradation product of TPHP and other aryl phosphates, including IDDP. industrialchemicals.gov.au It is more water-soluble and less lipophilic than its parent compounds. industrialchemicals.gov.au DPHP is a weak organic acid and is expected to be ionized in the typical pH range of environmental surface waters. industrialchemicals.gov.au While it is considered to be readily biodegradable, its potential environmental impact is still under investigation. industrialchemicals.gov.au
The acute toxicity of DPHP to aquatic organisms is generally considered to be low. For instance, the acute 96-hour LC50 for zebrafish embryos (Danio rerio) was determined to be approximately 50 mg/L. researchgate.net This has led to a classification of "Not Toxic" in some assessments, based on ecotoxicity values being above 1 mg/L. researchgate.net However, chronic exposure to environmentally relevant concentrations (35.6 µg/L) over 120 days has been shown to cause significant reductions in the body mass and length of male zebrafish, indicating potential for long-term effects at lower concentrations. nih.gov Studies have also suggested that DPHP can impact cardiac development in zebrafish embryos, disrupting pathways related to mitochondrial function. epa.gov
Ecotoxicological Data for Diphenyl Phosphate (DPHP)
| Organism Type | Species | Endpoint | Value | Exposure Duration |
|---|---|---|---|---|
| Fish | Danio rerio (Zebrafish) Embryo | LC50 | 49.98 ± 7.06 mg/L | 96h |
| Fish | Danio rerio (Zebrafish) | Adverse Effects (Reduced body mass/length in males) | 35.6 µg/L | 120d |
Triphenyl Phosphate (TPHP)
Triphenyl phosphate is often present as a significant impurity in commercial this compound products. service.gov.uk It is recognized as being highly toxic to aquatic organisms. industrialchemicals.gov.au TPHP is not considered persistent in the environment due to hydrolysis and biodegradation, and it has a low potential for bioaccumulation. industrialchemicals.gov.au However, its acute and chronic toxicity values are low enough to warrant concern.
TPHP is very toxic to algae, fish, and some crustaceans, with typical LC50 or EC50 values below 1 mg/L. mst.dk For fish, the acute LC50 is reported to be between 0.4 and 0.85 mg/L. nih.gov Chronic toxicity is also high, with a Lowest Observed Effect Concentration (LOEC) for a 30-day exposure in rainbow trout (Oncorhynchus mykiss) at 0.037 mg/L. nih.gov For the invertebrate Daphnia magna, the 48-hour EC50 is 1.0 mg/L. Algae are particularly sensitive, with a 72-hour EC50 for Scenedesmus subspicatus reported at 0.27 mg/L. Due to its high toxicity, TPHP has been recommended for addition to the List of Toxic Substances in Canada. industrialchemicals.gov.au
Ecotoxicological Data for Triphenyl Phosphate (TPHP)
| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.42 | 96h |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LOEC (Chronic) | 0.037 | 30d |
| Invertebrate | Daphnia magna (Water Flea) | EC50 | 1.0 | 48h |
| Algae | Scenedesmus subspicatus | EC50 | 0.27 | 72h |
| Protozoa | Tetrahymena thermophila | Sub-chronic effects (reduced viability) | 0.01 - 2.35 | 5d |
Other Transformation Products
Commercial products containing IDDP are often complex mixtures that also include di-isodecyl phenyl phosphite (DIDPP) and triisodecyl phosphite (TIDP). waterquality.gov.au The hydrolysis of these related compounds also contributes to the pool of metabolites in the environment. For example, DIDPP hydrolyzes to phosphorous acid, phenol, and isodecanol. While specific ecotoxicological data for DIDPP is limited, its degradation products (phenol and isodecanol) have well-documented environmental effects. The presence of these related phosphites and their subsequent degradation complicates the environmental assessment, creating a mixture of metabolites whose combined or synergistic effects are not fully understood.
Toxicological Profiles and Human Health Implications of Isodecyl Diphenyl Phosphite
In Vivo Toxicological Assessments
In vivo studies are crucial for understanding the potential health effects of chemical compounds in a whole-organism context. Research on Isodecyl diphenyl phosphite (B83602) and structurally related analogue compounds has provided key data on its toxicological profile following various routes of exposure.
Skin Sensitization Potential and Mechanisms in Animal Models
Phosphite esters as a class of chemicals are recognized for their potential to cause skin sensitization. industrialchemicals.gov.au The sensitization potency can vary between different phosphite compounds. industrialchemicals.gov.au Due to limited direct data on Isodecyl diphenyl phosphite, findings from studies on structurally-related phosphites, such as phenyldiisodecyl phosphite (PDDP) and triphenyl phosphite (TPP), are often used for read-across assessment. industrialchemicals.gov.au
In two separate mouse Local Lymph Node Assays (LLNA), both PDDP and TPP were reported to be positive for skin sensitization. industrialchemicals.gov.au TPP was identified as a strong sensitizer (B1316253), while PDDP was classified as a weak sensitizer. industrialchemicals.gov.au Conversely, one study in guinea pigs reported that this compound did not cause sensitization in laboratory animals.
Table 1: Skin Sensitization Potential of Analogue Phosphites in LLNA Studies
| Compound | Test Model | Result | Potency Classification | EC3 Value* |
|---|---|---|---|---|
| Phenyldiisodecyl phosphite (PDDP) | Mouse | Positive | Weak Sensitizer | 40.6% |
| Triphenyl phosphite (TPP) | Mouse | Positive | Strong Sensitizer | 1.4% |
*EC3: Estimated concentration needed to produce a three-fold increase in lymphocyte proliferation.
Oral and Inhalation Toxicity Studies
Acute toxicity studies in animal models indicate that this compound has low acute toxicity via oral, dermal, and inhalation routes of exposure. industrialchemicals.gov.au
Key findings from acute toxicity tests include a median lethal dose (LD50) greater than 2000 mg/kg of body weight in rats following oral administration. industrialchemicals.gov.au Specific studies reported oral LD50 values of 3990 mg/kg and 4060 mg/kg in male and female Herman-Wistar rats, respectively. industrialchemicals.gov.au The dermal LD50 in New Zealand White rabbits was found to be greater than 5000 mg/kg bw. industrialchemicals.gov.au For inhalation toxicity, a study in Sherman-Wistar rats reported a median lethal concentration (LC50) of greater than 8.4 mg/L. industrialchemicals.gov.au
Table 2: Acute Toxicity of this compound
| Exposure Route | Test Species | Endpoint | Value |
|---|---|---|---|
| Oral | Rat | LD50 | >2000 mg/kg bw |
| Dermal | Rabbit (New Zealand White) | LD50 | >5000 mg/kg bw |
| Inhalation (aerosol) | Rat (Sherman-Wistar) | LC50 | >8.4 mg/L |
LD50: Median Lethal Dose; LC50: Median Lethal Concentration.
Systemic Effects and Biochemical Interactions (e.g., Cholinesterase Inhibition)
Direct data on the systemic effects and biochemical interactions, including cholinesterase inhibition, for this compound are limited. Therefore, data from analogue compounds are often considered. A study on the analogue chemical Triphenyl phosphite (TPP) provided insights into its systemic toxicity. industrialchemicals.gov.au
In this study, treatment-related effects observed at higher doses included decreased body weight and body weight gain, ataxia, and lethargy. industrialchemicals.gov.au Changes in organ weights were also noted, with a significant increase in the adrenal gland to body weight ratio and a decrease in testes weight. industrialchemicals.gov.au Based on these findings, a No Observed Adverse Effect Level (NOAEL) for systemic effects was determined to be 15 mg/kg bw/day, and the Lowest Observed Adverse Effect Level (LOAEL) was established at 40 mg/kg bw/day. industrialchemicals.gov.au There is a lack of specific information in the provided search results regarding cholinesterase inhibition by this compound.
Developmental and Reproductive Toxicity Considerations
The assessment of developmental and reproductive toxicity for this compound also utilizes read-across data from the analogue compound Triphenyl phosphite (TPP), as detailed in a combined repeated dose/reproductive and developmental toxicity screening study (equivalent to OECD Guideline 422). industrialchemicals.gov.au
In the TPP study, no effects on fertility were observed at the highest dose tested. industrialchemicals.gov.au However, developmental effects were noted, including a significant decrease in litter sizes at postnatal day 0 and the death of all pups in two litters at the highest dose. industrialchemicals.gov.au From this study, a developmental NOAEL of 15 mg/kg bw/day was established. industrialchemicals.gov.au The NOAEL for systemic maternal effects was also reported as 15 mg/kg bw/day. industrialchemicals.gov.au
Table 3: Developmental and Reproductive Toxicity Findings for Analogue Triphenyl Phosphite (TPP)
| Endpoint | Finding | Value |
|---|---|---|
| Fertility Effects | No effects observed | Up to 40 mg/kg bw/day |
| Developmental Effects | Significant decrease in litter size at postnatal day 0 | - |
| Developmental NOAEL | - | 15 mg/kg bw/day |
| Maternal Systemic Effects NOAEL | - | 15 mg/kg bw/day |
NOAEL: No Observed Adverse Effect Level.
In Vitro Toxicological and Mechanistic Investigations
In vitro studies are essential for investigating the potential of a substance to cause genetic damage and for understanding its mechanisms of toxicity at a cellular level.
Genotoxicity and Mutagenicity Evaluations
Based on the available data, this compound is not considered to be genotoxic. industrialchemicals.gov.au Several in vitro assays conducted with the chemical yielded negative results. industrialchemicals.gov.au These studies included DNA repair-suspension assays using two strains of Escherichia coli, which were performed with and without metabolic activation. industrialchemicals.gov.au
Table 4: Summary of In Vitro Genotoxicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| DNA Repair-Suspension Assay | Escherichia coli (2 strains) | With and Without | Negative |
Cellular Responses and Molecular Perturbations
Exposure to isodecyl diphenyl phosphate (B84403) (IDDP), an organophosphorus flame retardant, has been shown to elicit distinct molecular and cellular responses in mammalian systems. An in vivo study on Sprague Dawley rats utilized a transcriptomic approach to assess the biological potency of IDDP and identified several key perturbations. nih.gov
One of the primary findings was a significant and marked decrease in serum cholinesterase activity across all dosed groups. This inhibition of cholinesterase is a classic and well-documented effect of organophosphate compounds. nih.gov
At the molecular level, the transcriptomic analysis revealed alterations in gene expression in the liver. Among the genes with increased expression were:
Cidea (cell death-inducing DFFA-like effector a)
Ugt2b17 (UDP glucuronosyltransferase family 2 member B17)
Cyp3a23/3a1 (cytochrome P450, family 3, subfamily a, polypeptide 23/1)
Abcc3 (ATP binding cassette subfamily C member 3)
Conversely, genes such as Sds (serine dehydratase) and G6pc (glucose-6-phosphatase) showed decreased expression. These findings indicate that exposure to IDDP can perturb cellular processes related to metabolism and detoxification. nih.gov The upregulation of genes involved in Phase I (Cyp3a23/3a1) and Phase II (Ugt2b17) metabolism suggests an active cellular response to metabolize and eliminate the compound. nih.gov
Biotransformation and Metabolic Pathways in Biological Systems
The biotransformation of this compound and its phosphate analogue involves several metabolic pathways that differ between mammalian and plant systems. These pathways are crucial for detoxifying and eliminating the compound from the organism.
Metabolism in Mammalian Systems and Metabolite Identification
Direct identification of this compound metabolites in mammalian systems is not extensively documented in available research. However, toxicogenomic studies on its phosphate form, IDDP, in rats provide strong evidence for its metabolic pathways. The observed upregulation of hepatic genes such as Cyp3a23/3a1 (a cytochrome P450 enzyme) and Ugt2b17 (a UDP glucuronosyltransferase) points towards specific biotransformation processes. nih.gov
Cytochrome P450 enzymes are key players in Phase I metabolism, often catalyzing oxidation reactions like hydroxylation. The induction of Cyp3a23/3a1 suggests that hydroxylation is a likely initial step in the breakdown of IDDP in mammals. nih.govnih.gov Following Phase I, the upregulation of Ugt2b17 indicates the occurrence of Phase II metabolism, specifically glucuronidation, where a glucuronic acid moiety is attached to the hydroxylated metabolite to increase its water solubility and facilitate its excretion. nih.govnih.gov This pathway is consistent with the metabolism of other organophosphate esters, such as triphenyl phosphate (TPHP), where hydroxylated metabolites and their subsequent glucuronide conjugates have been identified in human urine. nih.gov
Biotransformation in Plant Systems (e.g., Rice) and Rhizophere Microbiome Interactions
Studies on the environmental fate of isodecyl diphenyl phosphate (IDDP) have revealed complex biotransformation processes in rice (Oryza sativa) and its associated rhizosphere microbiome. nih.govnih.gov The rhizosphere microbiome plays a significant role in eliminating IDDP, thereby reducing its uptake into the rice plant tissues and mitigating its negative effects on plant growth. nih.govnih.gov
Within the rice plant itself, transcriptome sequencing has shown that genes for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases are up-regulated in response to IDDP exposure. This indicates a sophisticated enzymatic machinery for detoxifying the compound. nih.govnih.gov The biotransformation in rice is notably complex, involving pathways such as methylation and glycosylation that are not observed in the surrounding microbiome. nih.govnih.gov The presence of a carboxylated metabolite (COOH-IDDP) in rice also suggests a potential exchange of degradation products between the plant and the rhizobacteria. nih.gov
Identification of Metabolic Pathways (e.g., Hydroxylation, Methylation, Glucuronidation)
Research has successfully identified several key metabolic pathways involved in the degradation of isodecyl diphenyl phosphate (IDDP) in plant and microbial systems. These pathways transform the parent compound into various metabolites. nih.govacs.orgnih.gov
The primary transformation pathways identified include:
Hydrolysis: The cleavage of ester bonds, a common initial step for organophosphate esters.
Hydroxylation: The addition of a hydroxyl (-OH) group, typically catalyzed by cytochrome P450 enzymes.
Methylation: The addition of a methyl (-CH3) group, a pathway observed specifically within rice plants. nih.govnih.gov
Methoxylation: The addition of a methoxy (B1213986) (-OCH3) group.
Carboxylation: The addition of a carboxyl (-COOH) group.
Glucuronidation/Glycosylation: Conjugation with a sugar moiety (glucuronic acid or another sugar) to increase water solubility. Glucuronide and glycosylated products have been identified. nih.govnih.govacs.org
These findings provide a detailed picture of the metabolic fate of IDDP in the environment, highlighting the cooperative detoxification efforts of plants and their associated microbes. nih.govacs.org
Data Tables
Table 1: Identified Metabolic Pathways of Isodecyl Diphenyl Phosphate (IDDP) in Biological Systems
| Metabolic Pathway | Biological System | Description | Reference |
| Hydrolysis | Rice & Rhizosphere Microbiome | Cleavage of the phosphate ester bonds. | nih.govacs.org |
| Hydroxylation | Rice & Rhizosphere Microbiome | Addition of a hydroxyl group to the molecule. | nih.govacs.org |
| Methylation | Rice | Addition of a methyl group, exclusive to the plant system. | nih.govnih.gov |
| Methoxylation | Rice & Rhizosphere Microbiome | Addition of a methoxy group. | nih.gov |
| Carboxylation | Rice & Rhizosphere Microbiome | Addition of a carboxyl group, forming COOH-IDDP. | nih.gov |
| Glucuronidation/Glycosylation | Rice & Rhizosphere Microbiome | Conjugation with a sugar molecule to aid in detoxification. | nih.govnih.govacs.org |
| Oxidation (inferred) | Mammalian (Rat) | Inferred from upregulation of Cytochrome P450 genes. | nih.gov |
| Glucuronidation (inferred) | Mammalian (Rat) | Inferred from upregulation of UGT genes. | nih.gov |
Table 2: Transformation Products of Isodecyl Diphenyl Phosphate (IDDP)
| Product Type | Identification | System | Reference |
| Hydrolysis Products | Identified | Rice & Rhizosphere Microbiome | nih.gov |
| Hydroxylated Products | Identified | Rice & Rhizosphere Microbiome | nih.govacs.org |
| Methylated Products | Identified | Rice | nih.govnih.govacs.org |
| Methoxylated Products | Identified | Rice & Rhizosphere Microbiome | nih.gov |
| Carboxylated Products (COOH-IDDP) | Identified | Rice | nih.gov |
| Glucuronidated/Glycosylated Products | Identified | Rice & Rhizosphere Microbiome | nih.govnih.govacs.org |
Analytical Methodologies for Characterization and Quantification of Isodecyl Diphenyl Phosphite
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental in analyzing Isodecyl diphenyl phosphite (B83602), allowing for its separation from complex mixtures, including impurities, raw materials, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Isodecyl diphenyl phosphite. restek.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.
GC-MS is particularly well-suited for identifying IDDP in complex mixtures and for characterizing its degradation products. researchgate.net The thermal stability of IDDP allows for its analysis by GC without significant decomposition in the injector port. usgs.gov However, careful optimization of GC conditions, such as inlet temperature, is necessary to prevent any thermally induced degradation that could lead to inaccurate results.
The electron ionization (EI) mass spectra of phosphites provide characteristic fragmentation patterns that aid in structural confirmation. nih.gov For this compound, expected fragments would correspond to the loss of the isodecyl group, phenyl groups, and other characteristic cleavages. The analysis of degradation products is also critical, as IDDP can undergo hydrolysis, hydroxylation, and other reactions in the environment. nih.gov GC-MS can identify these transformation products, providing insights into the environmental fate of the compound. nih.govmdpi.com For instance, the identification of hydrolysis products like phenol (B47542) and isodecanol (B128192) would be indicative of IDDP degradation.
Table 1: Typical GC-MS Parameters for Organophosphite Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Column Type | Non-polar or semi-polar capillary column (e.g., 5% Phenyl Polysiloxane) | Separates compounds based on boiling point and polarity. |
| Oven Temperature Program | Ramped temperature program (e.g., 100 °C to 300 °C at 10 °C/min) | Allows for the separation of a wide range of compounds with different volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for detection and identification. |
This table presents generalized parameters that would be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. eag.com It is particularly useful for assessing the purity of this compound and for its quantitative analysis in various samples. sielc.com
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. sigmaaldrich.com For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach. sielc.com In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. eag.comsielc.com
Detection in HPLC can be achieved using various detectors. A UV-Vis detector is commonly employed, as the phenyl groups in this compound absorb ultraviolet light. nih.gov Other detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) can also be used for enhanced sensitivity and specificity. eag.com HPLC is highly reproducible and provides precise quantitative results, making it an ideal technique for quality control in the manufacturing of IDDP. eag.com
Table 2: Example HPLC Method for Phosphite Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture | The organic/aqueous ratio is optimized to achieve the desired retention and separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |
| Detection | UV at 254 nm | The aromatic rings in the molecule allow for sensitive detection at this wavelength. |
| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC. |
This table provides an illustrative HPLC method that would require optimization for the specific analysis of this compound. sielc.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide information about the molecular structure, functional groups, and bonding within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds, showing a distinct peak corresponding to the phosphorus atom in the phosphite ester. researchgate.net
Infrared (IR) spectroscopy, often in the form of Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for P-O-C (aryl and alkyl) linkages, aromatic C-H bonds, and aliphatic C-H bonds. nih.gov
Raman spectroscopy can also be used to provide complementary vibrational information to IR spectroscopy. nih.gov
Table 3: Key Spectroscopic Data for this compound
| Technique | Expected Observations | Reference |
| ¹³C NMR | Signals corresponding to the different carbon environments in the isodecyl and phenyl groups. | nih.gov |
| ³¹P NMR | A characteristic chemical shift for the phosphorus atom in a phosphite ester environment. | researchgate.net |
| FTIR | Absorption bands for P-O-C, aromatic C-H, and aliphatic C-H stretching and bending vibrations. | nih.gov |
| Raman | Vibrational modes corresponding to the molecular structure, complementing the FTIR data. | nih.gov |
Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
The analysis of this compound in environmental (e.g., soil, water, sediment) and biological (e.g., plasma, tissue) samples requires effective sample preparation to isolate the analyte from the complex matrix. researchgate.netepa.gov The choice of extraction technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.
For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE). researchgate.netarcjournals.orgresearchgate.net These methods use organic solvents to extract the analyte from the solid matrix.
For liquid samples such as water, solid-phase extraction (SPE) is a widely used technique. researchgate.netarcjournals.org In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. This process not only isolates the analyte but also concentrates it, which is beneficial for trace analysis.
For biological matrices, which are often more complex, techniques like liquid-liquid extraction (LLE) or more advanced methods like solid-phase microextraction (SPME) and dispersive solid-phase extraction (d-SPE) may be employed to minimize matrix effects. nih.govscispace.commdpi.com
After extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina. researchgate.net
Validation of Analytical Methods: Sensitivity, Selectivity, and Reproducibility
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for their intended purpose. demarcheiso17025.comgavinpublishers.comfda.gov Method validation involves evaluating several key parameters, including sensitivity, selectivity, and reproducibility. edqm.eu
Sensitivity is a measure of the method's ability to detect and quantify small amounts of the analyte. It is often expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ). frontiersin.org The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. frontiersin.org
Selectivity (or specificity) refers to the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. gavinpublishers.com This is particularly important when analyzing complex environmental or biological samples. Chromatographic methods like GC-MS and HPLC-MS offer high selectivity due to the separation of components before detection.
Reproducibility is the ability of the method to produce consistent results over time and between different laboratories. It is assessed by analyzing the same sample under different conditions (e.g., different analysts, different instruments, different days). A high degree of reproducibility indicates that the method is robust and reliable.
Other important validation parameters include linearity (the ability to obtain test results that are directly proportional to the concentration of the analyte), accuracy (the closeness of the test results to the true value), and precision (the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample). demarcheiso17025.comgavinpublishers.com
Regulatory Landscape and Risk Assessment of Isodecyl Diphenyl Phosphite
National and International Regulatory Status and Classifications
Isodecyl diphenyl phosphite (B83602) is subject to regulatory oversight and classification in numerous jurisdictions globally. In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating it is in commerce. epa.gov The substance was also part of the High Production Volume (HPV) Challenge Program, a voluntary initiative to gather screening-level health and environmental effects data on chemicals produced or imported in large quantities. epa.gov
In Australia, Isodecyl diphenyl phosphite is listed on the Australian Inventory of Industrial Chemicals (AICIS) and has undergone a Tier II human health assessment under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. industrialchemicals.gov.aunih.gov In New Zealand, the substance does not have an individual approval but may be used as a component in a product covered by a group standard. nih.gov In Canada, alkyl aryl phosphites, including related substances, have been subject to screening assessments under the Chemicals Management Plan to determine potential risks to the environment and human health. canada.cacanada.ca Information on the substance is also available through the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) dossiers. industrialchemicals.gov.au
Internationally, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for its hazard classification. Based on notifications to the ECHA Classification & Labelling Inventory, this compound has been classified by multiple companies.
| Hazard Class | Hazard Statement Code | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | ⚠ | Warning |
| Skin Sensitization | H317 | May cause an allergic skin reaction | ⚠ | Warning |
| Hazardous to the aquatic environment, long-term (Chronic) | H411 | Toxic to aquatic life with long lasting effects | 🐟 | No Signal Word |
Environmental Risk Assessment Frameworks and Outcomes
Environmental risk assessments for this compound utilize established frameworks to evaluate its potential impact on various environmental compartments. These assessments consider the substance's fate, exposure, and effects on organisms.
Predicted No-Effect Concentrations (PNECs) Derivation for Aquatic Compartments
The derivation of a Predicted No-Effect Concentration (PNEC) is a key step in environmental risk assessment, representing the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. nih.gov For this compound, a UK environmental risk assessment has derived PNECs for aquatic compartments based on available ecotoxicity data. The derivation process involves applying an assessment factor to the lowest reliable toxicity value from long-term or short-term studies on representative aquatic organisms (fish, invertebrates, and algae). service.gov.uk
In the assessment for this compound, toxicity data from studies on algae (Selenastrum capricornutum), invertebrates (Daphnia magna), and fish (Oncorhynchus mykiss) were considered. service.gov.uk The 72-hour EC50 for algae growth was 154 mg/l, the 48-hour EC50 for daphnia was 0.35 mg/l, and the 96-hour LC50 for fish was 0.77 mg/l. service.gov.uk Based on the available short-term toxicity data, an assessment factor is applied to the lowest value to determine the PNEC for the aquatic compartment. service.gov.uk
Assessment of Persistence, Bioaccumulation, and Toxicity (PBT/vPvB) Criteria
A critical component of environmental risk assessment is determining if a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). According to a comprehensive environmental risk evaluation report from the UK, this compound does not meet the criteria for a PBT or vPvB substance. service.gov.uk
The assessment against these criteria is summarized below:
| Criterion | Finding | Justification |
|---|---|---|
| Persistence (P/vP) | Does not meet criteria | The substance was found to be readily biodegradable in standard OECD tests. For example, in an OECD 301B test, it showed 62-63% degradation over 28 days. An inherent biodegradability test (OECD 302A) also confirmed its degradability. Therefore, it is not expected to be persistent in the environment. |
| Bioaccumulation (B/vB) | Does not meet criteria | While the substance has a high octanol-water partition coefficient (log Kow of 5.44), which suggests a potential for bioaccumulation, the criteria for being 'B' or 'vB' are not met based on the overall assessment. |
| Toxicity (T) | Does not meet criteria | The substance is classified as toxic to aquatic life with long-lasting effects (H411). However, the specific criteria for being classified as 'T' under the PBT framework were not fulfilled in the overall assessment. |
Regional and Global Environmental Risk Characterization
However, the risk is considered low for other areas. The risk to air from production and all uses is low. service.gov.uk Additionally, the risk to soil from production and to surface water and soil from regional sources is also thought to be low. service.gov.uk No risks were identified for marine food chains, with the exception of the production stage. service.gov.uk It is noted that emission estimates are often based on generic sources and could be refined with more specific data. service.gov.uk
Human Health Risk Assessment Methodologies
Human health risk assessments for this compound are conducted by evaluating the substance's inherent hazards in conjunction with potential human exposure scenarios.
Exposure Scenario Analysis and Hazard Characterization
Exposure to this compound can occur in both occupational and, to a lesser extent, public settings. Commercially, it is used as a stabilizer for polymers like PVC and polyolefins, as a reagent, and in products such as paints, lacquers, varnishes, and lubricants. industrialchemicals.gov.au Occupational exposure, particularly dermal, is possible during formulation processes like transfer and blending, as well as during the use of products containing the chemical. industrialchemicals.gov.au Public exposure is generally considered to be low. industrialchemicals.gov.au While the substance may be present in finished plastic articles, leading to potential dermal and oral (for infants) exposure, it is not typically found in domestic products available to the general public. industrialchemicals.gov.aucanada.ca
The hazard characterization identifies the critical health effects for risk assessment. For this compound, the primary concern is its potential to cause skin sensitization. industrialchemicals.gov.au It is not considered to be genotoxic. industrialchemicals.gov.au The acute toxicity of the substance is low via oral, dermal, and inhalation routes. industrialchemicals.gov.au
| Hazard Endpoint | Result | Notes |
|---|---|---|
| Acute Oral Toxicity | Low | LD50 > 2000 mg/kg bw in rats. |
| Acute Dermal Toxicity | Low | LD50 > 5000 mg/kg bw in rabbits. |
| Acute Inhalation Toxicity | Low | LC50 > 8.4 mg/L in rats. |
| Skin Irritation | Slight irritant | Not classified as a skin irritant. |
| Eye Irritation | Slight irritant | Not classified as an eye irritant. |
| Skin Sensitization | Sensitizer (B1316253) | Considered a skin sensitizer based on weight of evidence and read-across data. Classified as H317 (May cause an allergic skin reaction). |
| Genotoxicity | Not genotoxic | Based on available data. |
| Repeat Dose Toxicity | NOAEL of 15 mg/kg bw/day | Based on a 28-day oral study in rats. Effects at higher doses included decreased body weight and changes in organ weights. |
Given that the critical health effect is skin sensitization, the risk to workers could be significant without adequate control measures to minimize dermal exposure. industrialchemicals.gov.au For the general public, the risk is not considered unreasonable due to low expected exposure. industrialchemicals.gov.au
Derivation of Health-Based Guidance Values (e.g., NOAEL, LOAEL)
The derivation of health-based guidance values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), is a critical component of the risk assessment process for chemical substances. These values are determined from toxicological studies and represent the foundation for establishing safe exposure levels for humans. For this compound, these values have been established through various studies, primarily focusing on repeated-dose oral toxicity and developmental effects.
In a key repeated-dose oral toxicity study conducted on rats, specific treatment-related effects were observed at certain dose levels. These effects included decreased body weight and body weight gains, ataxia, and lethargy. industrialchemicals.gov.au Additionally, a significant increase in the ratio of adrenal gland weight to body weight was noted, along with a decrease in testes weight. industrialchemicals.gov.au Based on the findings of this study, the NOAEL was determined to be 15 mg/kg bw/day, while the LOAEL was established at 40 mg/kg bw/day. industrialchemicals.gov.au
Developmental toxicity has also been a focus of investigation for this compound. In a developmental study, a significant decrease in litter sizes was reported at the highest dose level, where all pups in two litters died. industrialchemicals.gov.au From this research, a developmental NOAEL was identified as 15 mg/kg bw/day. industrialchemicals.gov.au The NOAEL for systemic maternal effects was also determined to be 15 mg/kg bw/day. industrialchemicals.gov.au
The table below summarizes the key health-based guidance values derived from toxicological studies on this compound.
Table 1. Summary of Health-Based Guidance Values for this compound
| Study Type | Species | NOAEL | LOAEL | Key Effects Observed at LOAEL |
|---|---|---|---|---|
| Repeated-Dose Oral Toxicity | Rat | 15 mg/kg bw/day | 40 mg/kg bw/day | Decreased body weight and weight gain, ataxia, lethargy, increased relative adrenal gland weight, decreased testes weight. industrialchemicals.gov.au |
| Developmental Toxicity | Not Specified | 15 mg/kg bw/day | Not Reported | Significant decrease in litter sizes; pup mortality at the highest dose. industrialchemicals.gov.au |
| Maternal Systemic Toxicity | Not Specified | 15 mg/kg bw/day | Not Reported | Not specified. industrialchemicals.gov.au |
Advanced Research Topics and Future Directions for Isodecyl Diphenyl Phosphite
Development of Sustainable and Green Synthesis Approaches
The traditional synthesis of phosphite (B83602) esters, including isodecyl diphenyl phosphite, predominantly relies on phosphorus trichloride (B1173362) (PCl3) as a starting material. wikipedia.orgnih.gov While effective, this route raises environmental concerns due to the use of a hazardous reagent and the generation of chlorinated waste byproducts, which adds to separation costs. nih.gov Future research is intensely focused on developing greener and more sustainable synthesis pathways.
Key research directions include:
White Phosphorus (P4) as a Feedstock: A significant shift involves utilizing white phosphorus (P4) as a direct phosphorus source. This approach can improve atom economy and potentially eliminate the need for halogens, thereby reducing hazardous waste. nih.gov Research into novel catalytic systems, such as those using copper or iron compounds or co-catalysts like diphenyl diselenide, is underway to facilitate the direct reaction of P4 with alcohols and phenols under milder conditions. nih.gov
Environmentally Benign Catalysis: The development of catalytic methods that use non-toxic and readily available metals is a critical goal. For instance, efficient synthesis of phosphite diesters has been demonstrated using environmentally benign Zn(II) catalysts, which promote the reaction of a phosphonylation reagent with alcohols under mild conditions, producing non-toxic byproducts. rsc.org
Alternative Reaction Pathways: Exploration of transesterification processes offers another sustainable route. By reacting a readily available phosphite with the desired alcohols (isodecanol and phenol), and driving the reaction to completion by removing the alcohol byproduct, the reliance on PCl3 can be circumvented. wikipedia.org
These green chemistry approaches promise not only a reduced environmental footprint but also potentially more cost-effective and safer manufacturing processes for this compound.
Exploration of Novel Stabilization Mechanisms and Material Applications
This compound functions primarily as a hydroperoxide decomposer. nih.govacs.org It prevents the propagation of polymer degradation by converting hydroperoxides (ROOH), initial products of autoxidation, into stable alcohols, thus averting the formation of highly reactive free radicals. nih.gov While this mechanism is well-understood, future research is delving into more nuanced aspects of its function and exploring novel applications.
A primary area of investigation involves the potential for hindered aryl phosphites, like this compound, to act as chain-breaking primary antioxidants. acs.org At elevated processing temperatures, hydrolysis can produce phenols that are effective radical scavengers. acs.org Furthermore, the direct reaction with alkoxyl radicals can release hindered aryloxyl radicals, which also terminate radical chain reactions. acs.org
The design of multifunctional stabilizers represents a significant leap forward. Research into molecules that combine a phosphite moiety with a Hindered Amine Light Stabilizer (HALS) within the same structure has shown superior performance in both thermo- and photo-oxidation of polymers due to intramolecular synergistic action. acs.org
| Research Focus Area | Objective | Potential Impact |
| Multifunctional Stabilizers | Synthesize single molecules with multiple stabilizing functions (e.g., HALS-phosphite). | Enhanced polymer protection, simplified formulations, and superior performance through intramolecular synergy. |
| Computational Modeling | Use Density Functional Theory (DFT) to model molecular properties and reaction mechanisms. | Predict antioxidant efficacy, accelerate the design of new phosphites, and deepen the understanding of stabilization chemistry. nih.govresearchgate.net |
| High-Performance Polymers | Investigate its efficacy in advanced polymer systems and composites. | Extend the service life and processing window for materials used in demanding applications like automotive and aerospace. |
Comprehensive Environmental Impact Mitigation Strategies for Organophosphate Esters
The widespread use of organophosphate esters (OPEs) has led to their ubiquitous presence in the environment. researchgate.netagronomyjournals.com A key concern for phosphite antioxidants is their potential to transform into the corresponding organophosphate esters (secondary OPEs or SOPEs) through oxidation, which can be more persistent and pose different environmental risks. tandfonline.com Future research is therefore focused on comprehensive strategies to mitigate their environmental impact.
A primary mitigation strategy is bioremediation, which harnesses natural microbial processes. nih.gov Numerous bacterial and fungal species have been identified that can degrade OPEs using enzymes like organophosphate hydrolase (OPH) and phosphotriesterases (PTEs). nih.govoup.commdpi.com These enzymes typically work by hydrolyzing the ester bonds, breaking the compounds down into less toxic substances. oup.com
Future mitigation research will concentrate on:
Enhanced Bioremediation: Identifying and engineering microbes or their enzymes for faster and more efficient degradation of OPEs and SOPEs in contaminated soil and water. nih.govfrontiersin.org This includes creating cell-free enzyme systems to avoid concerns associated with releasing genetically modified organisms. frontiersin.org
Understanding Degradation Pathways: Elucidating the complete biotic and abiotic degradation pathways of this compound and its transformation products. Studies have shown that microbial action significantly enhances degradation rates in sediments compared to abiotic processes alone. nih.gov
Preventing SOPE Formation: Designing next-generation phosphite stabilizers with improved hydrolytic stability or that degrade into more environmentally benign products, thus preventing the in-situ formation of persistent SOPEs. tandfonline.com
Advanced Toxicological Modeling and Mechanistic Studies Utilizing Omics Technologies
Assessing the potential health effects of OPEs is a critical research area. While traditional toxicology relies on animal studies to determine endpoints like acute toxicity, modern approaches are moving towards more sophisticated and predictive models. industrialchemicals.gov.aunih.gov
In silico toxicological modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool. mdpi.com QSAR models correlate the structural features of chemicals with their toxicological activity, allowing for the prediction of properties like acute toxicity or the potential for acetylcholinesterase inhibition for new or data-poor compounds. researchgate.netnih.gov
A paradigm shift in mechanistic toxicology has come from the application of "omics" technologies. These high-throughput methods provide a broad view of the molecular changes within an organism following chemical exposure:
Transcriptomics: Studies the effect of a chemical on gene expression. A recent in vivo study on this compound by the National Institute of Environmental Health Sciences (NIEHS) used transcriptomics to assess its biological potency, identifying benchmark doses that cause significant changes in gene expression in the liver. nih.gov
Metabolomics & Proteomics: Analyze changes in the profiles of metabolites and proteins, respectively, to identify specific pathways disrupted by chemical exposure. mdpi.com
These advanced methodologies allow researchers to move beyond classical endpoints and understand the subtle molecular initiating events and adverse outcome pathways, providing a more comprehensive and human-relevant risk assessment for compounds like this compound. mdpi.com
Investigation of Synergy and Antagonism with Other Additives in Complex Systems
In practical applications, this compound is rarely used in isolation. It is typically part of a complex formulation containing various additives. Understanding the interactions between these components is crucial for optimizing performance.
The synergistic effect between this compound (a secondary antioxidant) and primary antioxidants (such as hindered phenols) is well-documented. nbinno.comdokumen.pub This classic mechanism involves the primary antioxidant scavenging free radicals while the phosphite neutralizes hydroperoxides, providing a more robust stabilization system than either component alone. nbinno.com Synergism has also been observed with UV absorbers and other stabilizers like metal soaps in PVC formulations. dokumen.pubgoogle.com
However, the potential for antagonistic effects, where the combination of additives performs worse than expected, is an equally important but less understood area of research. In complex systems like lubricants, certain additives can compete for the same surface sites or react with each other, diminishing their effectiveness. dokumen.pub
Future research will focus on:
Mapping synergistic and antagonistic interactions in multicomponent additive packages.
Elucidating the underlying chemical mechanisms of these interactions.
Developing predictive models for the performance of complex additive blends to accelerate formulation development.
Integration of Computational Chemistry and Machine Learning in Predictive Research
The convergence of computational chemistry and machine learning (ML) is set to revolutionize the design and application of chemical additives. These data-driven techniques can dramatically accelerate the discovery of new, high-performance materials and formulations while reducing the reliance on costly and time-consuming trial-and-error experimentation. specialchem.comrsc.org
| Technology | Application in this compound Research |
| Computational Chemistry (e.g., DFT) | Elucidates inherent molecular properties, reaction energetics, and mechanisms of antioxidant action. nih.govresearchgate.net This allows for the in silico screening and design of novel phosphite structures with enhanced activity or stability. |
| Machine Learning (ML) | Predicts the performance of additives based on their chemical structure and the polymer formulation. ML models can be trained on large datasets to identify key structure-property relationships, optimizing formulations for properties like thermal stability or mechanical strength. rsc.orgresearchgate.netresearchgate.net |
| QSAR Modeling | A specific application of ML used to predict biological activity or toxicity based on molecular descriptors. mdpi.comresearchgate.net This is vital for screening new stabilizer candidates for potential environmental or health risks early in the development process. |
By integrating these predictive tools, researchers can create a "transparent box" that not only predicts outcomes but also explains why a certain chemical structure leads to a specific performance characteristic, guiding human experts in the rational design of next-generation additives. specialchem.com
Addressing Knowledge Gaps in Long-Term Environmental Fates and Biological Effects
Despite its long history of use, significant knowledge gaps remain concerning the long-term environmental fate and chronic biological effects of this compound and its transformation products. tandfonline.com Addressing these gaps is a priority for ensuring its continued safe use.
Key research imperatives include:
Long-Term Fate Studies: While some data suggests OPEs can be biodegradable, more research is needed on the chronic persistence, mobility, and bioaccumulation potential of this compound and its secondary phosphate (B84403) ester in various environmental compartments like soil, sediment, and aquatic ecosystems. nih.govepa.gov
Chronic Toxicity Assessment: There is a scarcity of data on the long-term effects of exposure to many OPEs. nih.gov Future studies must investigate potential chronic health outcomes, including neurological, reproductive, and cardiovascular effects, which have been suggested for the OPE class as a whole. nih.govnih.gov
Transformation Product Analysis: The environmental transformation of this compound into its phosphate analogue is a critical area of study. The fate, transport, and toxicity of these secondary products may differ significantly from the parent compound and require independent assessment. tandfonline.com
Closing these knowledge gaps through long-term monitoring, advanced toxicological studies, and fate modeling is essential for a complete life-cycle assessment of this compound.
Q & A
Basic: What are the standard synthetic routes for isodecyl diphenyl phosphite, and how can purity be optimized during synthesis?
Answer:
this compound is synthesized via a two-step reaction. First, isodecyl alcohol reacts with phosphorus trichloride (PCl₃) under controlled conditions to form an intermediate phosphorochloridite. This intermediate then undergoes a condensation reaction with phenol to yield the final product . Key purification methods include fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to remove unreacted phenol and oligomeric byproducts. Purity can be verified using gas chromatography (GC-FID) with a polar capillary column (e.g., DB-5) and flame ionization detection .
Advanced: How do hydrolysis kinetics of this compound vary with pH and temperature, and what models predict its environmental persistence?
Answer:
Hydrolysis follows pseudo-first-order kinetics, with half-lives ranging from 0.5 hours (pH 7, 23°C) to 17 hours (pH 4, 23°C) . The rate increases under alkaline conditions due to nucleophilic attack by hydroxide ions on the phosphite ester bond. Computational models like EPI Suite™ or SPARC can predict hydrolysis rates by inputting molecular descriptors (e.g., electron-withdrawing substituents on the aryl group). Experimental validation should combine HPLC-MS for degradation product identification and potentiometric titration to track phosphorus release .
Basic: What analytical techniques are recommended to characterize this compound and confirm its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 1.0–1.6 ppm (isodecyl chain methyl/methylene groups). ³¹P NMR reveals a singlet near δ 125 ppm .
- Infrared Spectroscopy (IR): Peaks at 970 cm⁻¹ (P-O-C aromatic) and 850 cm⁻¹ (P-O-C aliphatic) confirm ester linkages .
- Elemental Analysis: Match experimental C, H, and P content to theoretical values (C: 67.66%, H: 8.01%, P: 7.95%) .
Advanced: How does the incorporation of this compound affect the thermal degradation mechanism of polyvinyl chloride (PVC)?
Answer:
As a secondary stabilizer, it scavenges HCl released during PVC degradation, forming phosphate esters and delaying autocatalytic decomposition. Synergistic effects with primary stabilizers (e.g., Ca/Zn soaps) can be quantified using thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Activation energy (Ea) for degradation increases by 15–20% when this compound is added at 1–2 wt%, as calculated via the Flynn-Wall-Ozawa method .
Data Contradiction: How should researchers resolve discrepancies in reported CAS numbers (26544-23-0 vs. 29761-21-5) for this compound?
Answer:
The CAS number 26544-23-0 refers to the phosphite form (C₂₂H₃₁O₃P), while 29761-21-5 corresponds to the phosphate derivative (C₂₂H₃₁O₄P) . Mislabeling often occurs due to similar naming conventions. To confirm identity:
- Compare IR spectra: Phosphates exhibit a P=O stretch near 1260 cm⁻¹, absent in phosphites .
- Use LC-MS to detect molecular ions at m/z 374.46 (phosphite) vs. 390.45 (phosphate) .
Advanced: What methodologies assess the environmental fate of this compound in aqueous systems?
Answer:
- Hydrolysis Studies: Conduct at pH 4–9 and 20–50°C, sampling at intervals for GC-MS analysis of diphenyl phosphate and isodecyl alcohol byproducts .
- Adsorption Experiments: Use batch reactors with activated carbon or soil matrices; calculate partition coefficients (Kd) via linear regression of sorption isotherms .
- Microcosm Tests: Evaluate biodegradation in OECD 301F media; monitor CO₂ evolution via respirometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
